Comparative Efficacy of Urofollitropin (uFSH-HP) vs. Recombinant FSH (rFSH) in Controlled Ovarian Stimulation
A randomized controlled trial (RCT) directly compared highly purified urofollitropin (uFSH-HP) with recombinant human FSH (follitropin alpha) in women undergoing ART. The study found no statistically significant differences in key clinical outcomes, supporting therapeutic equivalence for procurement decisions where origin or specific glycosylation is a priority. [1]
| Evidence Dimension | Clinical Efficacy |
|---|---|
| Target Compound Data | Mean Oocytes Retrieved: 10.8 ± 6.1; Pregnancy Rate: 41.4%; Live Birth Rate: 26.7%; OHSS Incidence: 7.9% |
| Comparator Or Baseline | Recombinant human FSH (follitropin alpha): Mean Oocytes Retrieved: 10.2 ± 6.0; Pregnancy Rate: 44.3%; Live Birth Rate: 33.8%; OHSS Incidence: 8.6% |
| Quantified Difference | No statistically significant difference in any primary outcome measure. (Pregnancy Rate difference: -2.9%; Live Birth Rate difference: -7.1%; both P > 0.05) |
| Conditions | Multicenter, open, randomized controlled trial in 137 women undergoing ovulation induction for ART following pituitary down-regulation. [1] |
Why This Matters
This evidence demonstrates that for the primary indication of ovarian stimulation, a highly purified urofollitropin product can achieve clinically equivalent outcomes to recombinant FSH, making it a justifiable alternative based on cost or non-clinical specifications.
- [1] Lenton E, et al. Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (urofollitropin HP). Hum Reprod. 2000 May;15(5):1021-7. PMID: 10783347. View Source
